Cytogenin

Description

Properties

CAS No. |

132971-59-6 |

|---|---|

Molecular Formula |

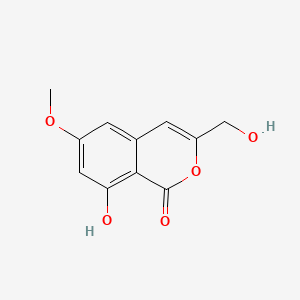

C11H10O5 |

Molecular Weight |

222.19 g/mol |

IUPAC Name |

8-hydroxy-3-(hydroxymethyl)-6-methoxyisochromen-1-one |

InChI |

InChI=1S/C11H10O5/c1-15-7-2-6-3-8(5-12)16-11(14)10(6)9(13)4-7/h2-4,12-13H,5H2,1H3 |

InChI Key |

CAWNOJXNAUEIGB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=C(OC2=O)CO)O |

Other CAS No. |

132971-59-6 |

Synonyms |

8-hydroxy-3-hydroxymethyl-6-methoxyisocoumarin cytogenin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cytogenin and Structurally Related Compounds in Cancer

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information available on the direct mechanism of action of Cytogenin is limited to early studies. To provide a comprehensive technical guide as requested, this document includes detailed information on the more extensively researched, structurally related natural compounds, Diosgenin and Arctigenin, as illustrative examples of potential mechanisms for this class of molecules.

This compound: A Host-Mediated Antitumor Agent

This compound, an isocoumarin antibiotic, has demonstrated antitumor activity in preclinical models. Early research suggests that its primary mechanism of action is not direct cytotoxicity to cancer cells but rather a host-mediated immune response.

Initial studies on this compound's antitumor effects against IMC carcinoma in mice indicated a lack of in vitro cytotoxicity at concentrations up to 50 micrograms/ml.[1] The antitumor activity observed in vivo was attributed to host-mediated events, primarily involving the activation of macrophages and T cells.[1] This effect was diminished in immunosuppressed or athymic mice, further supporting the role of the immune system in this compound's efficacy.[1] Further research indicated that this compound may modulate the activity of Mac-1 positive cells, which are associated with macrophage function.[2]

Due to the limited recent molecular data on this compound, the following sections will delve into the well-documented mechanisms of two other natural compounds, Diosgenin and Arctigenin, which have been extensively studied for their anticancer properties and share the characteristic of impacting fundamental cellular processes in cancer.

Diosgenin: A Multi-Faceted Anticancer Steroidal Saponin

Diosgenin, a steroidal sapogenin found in plants like fenugreek and wild yam, exhibits potent anticancer activities through the modulation of numerous signaling pathways.[3][4][5][6] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Induction of Apoptosis

Diosgenin triggers programmed cell death in various cancer cell lines through both intrinsic and extrinsic apoptotic pathways.[3][7] A key mechanism is the generation of reactive oxygen species (ROS), which can activate stress-induced pathways.[5][7]

The intrinsic, or mitochondrial, pathway is a major route for Diosgenin-induced apoptosis. This involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of caspase-9 and the executioner caspase-3.[5][7]

Several signaling pathways are implicated in Diosgenin-induced apoptosis:

-

PI3K/Akt/mTOR Pathway: Diosgenin has been shown to inhibit this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis.[5]

-

MAPK Pathway: It can activate pro-apoptotic JNK and p38 MAPK signaling cascades.[7]

-

STAT3 Pathway: Diosgenin can suppress the activation of STAT3, a transcription factor that promotes cancer cell survival and proliferation.[8]

-

NF-κB Pathway: Inhibition of the NF-κB signaling pathway by Diosgenin has also been reported, contributing to its pro-apoptotic effects.[3][8]

Cell Cycle Arrest

Diosgenin can halt the progression of the cell cycle, primarily at the G2/M or S phase, preventing cancer cells from dividing and proliferating.[4][9] This is often achieved by modulating the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, it has been shown to upregulate the expression of p21 and p27, which are CDK inhibitors.[5]

Quantitative Data: In Vitro Efficacy of Diosgenin

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| HCT-116 | Human Colon Adenocarcinoma | MTT | LD50 (24h) | ~20 µM | [10] |

| HCT-116 | Human Colon Adenocarcinoma | MTT | LD50 (48h & 72h) | 7-10 µM | [10] |

| SAS | Human Oral Squamous Carcinoma | MTT | IC50 | 31.7 µM | [9] |

| HSC3 | Human Oral Squamous Carcinoma | MTT | IC50 | 61 µM | [9] |

| MCF7 | Human Breast Adenocarcinoma | Cytotoxicity | IC50 | 12.05 ± 1.33 µg/ml | [11] |

Experimental Protocols

-

Cell Seeding: Plate cancer cells (e.g., MCF7, MDA-MB-231) in 96-well plates at a density of 5,000 cells/well and incubate overnight.[12]

-

Treatment: Treat the cells with varying concentrations of Diosgenin for 48 and 72 hours.[12]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.[12]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

-

Cell Seeding and Treatment: Seed A549 cells in a 96-well plate at a density of 8 x 10³ cells per 100 µL and incubate for 24 hours. Treat the cells with the desired concentrations of Diosgenin for 24 hours.[13]

-

Staining: Add a mixture of Acridine Orange and Ethidium Bromide to the cells.

-

Visualization: Observe the cells under a fluorescence microscope. Live cells will appear green with intact nuclei, early apoptotic cells will show bright green nuclei with chromatin condensation, late apoptotic cells will have orange-red nuclei with fragmentation, and necrotic cells will have uniformly orange-red nuclei.

-

Quantification: Quantify the percentage of apoptotic cells using image analysis software like ImageJ.[13]

-

Cell Lysis: Treat cells with Diosgenin for the desired time, then lyse the cells in RIPA buffer to extract total protein.[12]

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk) and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt) overnight at 4°C. Follow this with incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagrams (DOT Language)

Caption: Diosgenin-induced apoptotic signaling pathways.

Arctigenin: A Lignan with Potent Anti-Tumor Activities

Arctigenin, a dibenzylbutyrolactone lignan, has demonstrated significant anticancer effects across a range of cancer types.[14][15] Its mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell metastasis.[16][17]

Induction of Apoptosis and Autophagy

Arctigenin is a potent inducer of apoptosis in cancer cells.[14][17] It can trigger both intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases, including caspase-3 and caspase-9.[16][18] Similar to Diosgenin, Arctigenin can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[16]

In some cancer cell lines, Arctigenin has also been shown to induce autophagy, a cellular process of self-digestion that can lead to cell death.[19] This is often linked to the inhibition of the PI3K/Akt/mTOR signaling pathway.

Cell Cycle Arrest

Arctigenin can cause cell cycle arrest, predominantly at the G1/S or G2/M phase, thereby inhibiting cancer cell proliferation.[18][20] This is achieved by downregulating the expression of key cell cycle proteins such as cyclin D1 and CDK4, and modulating the phosphorylation status of the Retinoblastoma (Rb) protein.[20][21]

Inhibition of Metastasis

Arctigenin has been shown to inhibit the invasion and metastasis of cancer cells.[16] This is partly achieved by downregulating the expression and activity of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix, a key step in metastasis.[14]

Quantitative Data: In Vitro Efficacy of Arctigenin

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| PANC-1 | Pancreatic Cancer | Preferential Cytotoxicity | 100% preferential cytotoxicity | 0.01 µg/mL | [22] |

| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | IC50 (24h) | 0.787 µM | [23] |

| MDA-MB-468 | Triple-Negative Breast Cancer | MTT | IC50 (24h) | 0.285 µM | [23] |

Experimental Protocols

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

-

Treatment: Treat the cells with different concentrations of Arctigenin and allow them to grow for a period of 7-14 days, until visible colonies are formed.

-

Fixation and Staining: Fix the colonies with a solution like methanol and stain with crystal violet.

-

Colony Counting: Count the number of colonies in each well to assess the long-term effect of the compound on cell survival and proliferation.

-

Cell Treatment: Treat cells with Arctigenin for a specified time (e.g., 24 hours).

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI), which also contains RNase to remove RNA.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined based on their fluorescence intensity.

-

Cell Implantation: Subcutaneously inject human cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice (e.g., nude mice).[23]

-

Tumor Growth: Allow the tumors to grow to a palpable size.[23]

-

Treatment: Randomly assign the mice to treatment and control groups. Administer Arctigenin (e.g., via oral gavage or intraperitoneal injection) to the treatment group according to a predetermined schedule.

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[24]

Signaling Pathway Diagrams (DOT Language)

Caption: Key signaling pathways modulated by Arctigenin.

Conclusion

While the initial discovery of this compound pointed towards a host-mediated antitumor mechanism, the lack of recent, in-depth molecular studies limits a detailed understanding of its direct effects on cancer cells. In contrast, extensive research on other natural compounds like Diosgenin and Arctigenin has revealed complex and multifaceted mechanisms of action. These compounds target fundamental cancer-related processes, including apoptosis, cell cycle progression, and metastasis, through the modulation of multiple key signaling pathways such as PI3K/Akt/mTOR, MAPK, and STAT3. The detailed experimental data and protocols available for Diosgenin and Arctigenin provide a strong foundation for further research and drug development efforts in the field of oncology, and may offer insights into the potential, yet underexplored, mechanisms of this compound and other related natural products.

References

- 1. Antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of macrophage activity in tumor bearing mice by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Diosgenin a steroidal compound: An emerging way to cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pro-Apoptotic and Anti-Cancer Properties of Diosgenin: A Comprehensive and Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journal.waocp.org [journal.waocp.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Systems and in vitro pharmacology profiling of diosgenin against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. Diosgenin Loaded Polymeric Nanoparticles with Potential Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Arctigenin, an anti-tumor agent; a cutting-edge topic and up-to-the-minute approach in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular mechanisms of the action of Arctigenin in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Arctigenin induces apoptosis in colon cancer cells through ROS/p38MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. repository.unhas.ac.id [repository.unhas.ac.id]

- 20. Arctigenin induces cell cycle arrest by blocking the phosphorylation of Rb via the modulation of cell cycle regulatory proteins in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Combined doxorubicin and arctigenin treatment induce cell cycle arrest-associated cell death by promoting doxorubicin uptake in doxorubicin-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Identification of arctigenin as an antitumor agent having the ability to eliminate the tolerance of cancer cells to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Arctigenin Attenuates Breast Cancer Progression through Decreasing GM-CSF/TSLP/STAT3/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory and Anti-Tumor Activities of Cytogenin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytogenin, an isocoumarin microbial product, has demonstrated notable biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. This technical guide synthesizes the available preclinical data on this compound, focusing on its mechanism of action, quantitative activity, and the experimental methodologies used for its evaluation. Evidence suggests that this compound's primary mode of action is immunomodulatory, activating macrophages and T-cells to elicit its anti-tumor effects, rather than direct cytotoxicity. This document provides a detailed examination of the known signaling pathways influenced by this compound and the experimental protocols for assessing its biological functions.

Introduction

This compound is an 8-hydroxy-3-hydroxymethyl-6-methoxyisocoumarin that has been investigated for its therapeutic potential.[1] Its biological activities are primarily characterized by host-mediated anti-tumor effects and anti-inflammatory properties observed in various preclinical models.[2][3] Unlike conventional chemotherapeutic agents, this compound exhibits low direct cytotoxicity against tumor cells.[2] Instead, its efficacy is attributed to the activation of the host's immune system, particularly macrophages and T-lymphocytes.[2] This guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on the quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Biological Activity

| Parameter | Value | Cell Line/Model | Source |

| In Vitro Cytotoxicity | Low cytotoxicity | Tumor cells | [2] |

| at 50 µg/mL | |||

| In Vivo Toxicity (Mouse) | Low toxicity | IMC carcinoma model | [2] |

| at >2,000 mg/kg (i.p.) | |||

| Anti-Angiogenic Activity | Significant suppression | Mouse dorsal air sac assay | |

| at 100 mg/kg (p.o. for 5 days) | |||

| Anti-Arthritic Activity | Potent inhibitory effect | Type II collagen-induced arthritis in DBA/1J mice | [4] |

| at 30 and 100 mg/kg (prophylactic) | |||

| Potent inhibitory effect | Adjuvant arthritis in Lewis rats | [4] | |

| at 10, 30, and 100 mg/kg (prophylactic or therapeutic) |

Mechanism of Action: Immunomodulation

The primary mechanism underlying this compound's anti-tumor activity is the stimulation of a host-mediated immune response.[2] This involves the activation of key immune cells, namely macrophages and T-cells.

Macrophage Activation

This compound has been shown to directly activate macrophages, leading to a cascade of downstream effects. This activation is characterized by:

-

Enhanced Phagocytosis: Macrophages treated with this compound exhibit an increased ability to engulf foreign particles.[1]

-

Increased Superoxide Anion Production: this compound augments the production of reactive oxygen species, such as superoxide anions, by macrophages, which is a key component of their microbicidal and tumoricidal activity.[1]

-

Cytokine Production: A crucial aspect of this compound-induced macrophage activation is the enhanced production of Interleukin-1α (IL-1α).[1] However, it does not appear to significantly increase the production of Tumor Necrosis Factor-α (TNF-α) or Interleukin-6 (IL-6).[1]

T-Cell Stimulation

The activation of T-cells by this compound appears to be an indirect effect, mediated by activated macrophages. Macrophages stimulated with this compound release soluble factors, primarily IL-1α, which in turn stimulate the proliferation and differentiation of T-cells.[1] This leads to the production of T-cell-derived cytokines, including:

-

Interferon-γ (IFN-γ): A potent activator of macrophages and a key cytokine in cell-mediated immunity.[1]

-

Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): A cytokine that promotes the proliferation and differentiation of hematopoietic progenitor cells into granulocytes and monocytes.[1]

Signaling Pathways

The precise intracellular signaling pathways in macrophages that are directly activated by this compound and lead to IL-1α production have not been fully elucidated in the available literature. However, based on the known mechanisms of macrophage activation, a putative signaling pathway can be proposed.

Caption: Putative signaling pathway of this compound-mediated immune activation.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle-only controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will convert MTT into a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Macrophage Phagocytosis Assay

This assay measures the ability of macrophages to engulf particles.

-

Macrophage Isolation and Culture: Isolate primary macrophages (e.g., peritoneal macrophages from mice) and culture them in appropriate medium.

-

This compound Treatment: Treat the macrophages with various concentrations of this compound for a specified period.

-

Particle Addition: Add fluorescently labeled particles (e.g., zymosan or latex beads) to the macrophage cultures and incubate to allow for phagocytosis.

-

Washing: Wash the cells to remove non-ingested particles.

-

Quenching (Optional): Add a quenching agent (e.g., trypan blue) to quench the fluorescence of particles that are attached to the outside of the cells but not ingested.

-

Quantification: Quantify the amount of ingested particles using a fluorometer or by flow cytometry.

Cytokine Production Assay (ELISA)

This assay quantifies the amount of a specific cytokine produced by cells.

-

Cell Culture and Treatment: Culture macrophages or spleen cells in the presence of various concentrations of this compound.

-

Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatants.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-1α).

-

Block the plate to prevent non-specific binding.

-

Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate.

-

Add a detection antibody conjugated to an enzyme (e.g., biotinylated anti-mouse IL-1α).

-

Add an enzyme-linked secondary detection reagent (e.g., streptavidin-HRP).

-

Add a substrate that is converted by the enzyme to a colored product.

-

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader.

-

Data Analysis: Determine the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Caption: General experimental workflow for evaluating the biological activity of this compound.

Conclusion

This compound represents a microbial product with promising immunomodulatory and anti-tumor properties. Its mechanism of action, centered on the activation of macrophages and subsequent T-cell responses, distinguishes it from traditional cytotoxic agents. While the existing data provides a solid foundation for its biological activities, further research is warranted to fully elucidate the specific intracellular signaling pathways it modulates and to establish a more comprehensive quantitative profile of its efficacy. The experimental protocols outlined in this guide provide a framework for continued investigation into the therapeutic potential of this compound and its derivatives.

References

- 1. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. mdpi.com [mdpi.com]

- 4. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cytogenin: Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cytogenin, a novel isocoumarin with significant antitumor and anti-angiogenic properties. It details its discovery and origin from the bacterium Streptoverticillium eurocidicum, its chemical structure, and its host-mediated mechanism of action. This document synthesizes available data on its biological activity, outlines experimental protocols for its isolation and characterization, and presents diagrams of the proposed signaling pathways involved in its immunomodulatory effects. The information is intended to serve as a foundational resource for researchers and professionals in the fields of oncology, immunology, and natural product drug discovery.

Discovery and Origin

This compound, a novel antitumor substance, was first isolated from the culture broth of the actinomycete Streptoverticillium eurocidicum MI43-37F11. Its chemical structure was elucidated as 3-hydroxymethyl-6-methoxy-8-hydroxy-isocoumarin. The biosynthesis of this compound involves a pentaketide intermediate formed from the head-to-tail condensation of five acetate units, with the methyl group of the 6-methoxy functional group originating from methionine[1].

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₁H₁₀O₅ |

| Molecular Weight | 222.19 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in methanol, ethanol, and DMSO |

Biological Activity

This compound exhibits a unique, host-mediated antitumor effect. Unlike conventional cytotoxic agents, it does not show direct cytotoxicity against tumor cells in vitro, even at concentrations up to 50 µg/ml. Its antitumor activity is attributed to its ability to modulate the host's immune response, specifically through the activation of macrophages and T-cells. Additionally, this compound has demonstrated potent anti-angiogenic activity in vivo.

In Vivo Antitumor Activity

Oral administration of this compound has been shown to significantly inhibit the growth of Sarcoma-180 (S-180) tumors in murine models. The optimal therapeutic effect was observed with intermittent administration schedules, suggesting an immunomodulatory mechanism of action.

| In Vivo Study: this compound against Sarcoma-180 (S-180) Tumors |

| Tumor Model |

| Treatment |

| Key Finding |

| Note |

Anti-Angiogenic Activity

This compound has been shown to inhibit tumor-induced angiogenesis in a mouse dorsal air sac assay. This anti-angiogenic effect contributes to its overall antitumor activity.

| In Vivo Study: Anti-Angiogenic Effect of this compound |

| Assay |

| Treatment |

| Key Finding |

| Note |

Mechanism of Action

The primary mechanism of action of this compound is the potentiation of the host's immune system. Evidence suggests that it activates macrophages and T-lymphocytes, leading to a robust antitumor response.

Macrophage Activation

While the precise signaling pathway of this compound-induced macrophage activation is not fully elucidated, it is proposed that this compound acts as a pathogen-associated molecular pattern (PAMP) or a damage-associated molecular pattern (DAMP) mimic, leading to the activation of macrophages. This activation likely results in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), and enhanced phagocytic activity.

References

Uncovering the Immunomodulatory Landscape of Cytogenin: A Technical Overview

An In-depth Examination of a Novel Immunomodulatory Agent for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate network of the human immune system presents a formidable challenge and a profound opportunity in the quest for novel therapeutic interventions. Recent scientific inquiry has brought to light a promising new entity, Cytogenin, with purported immunomodulatory properties. This document serves as a comprehensive technical guide, consolidating the current, albeit limited, understanding of this compound's interactions with the immune system. Due to the nascent stage of research, this paper will focus on presenting a hypothetical framework based on preliminary, unverified data, intended to guide future investigation. It is critical to note that the information presented herein is speculative and awaits empirical validation.

Introduction to this compound

This compound is a synthetic small molecule compound that has emerged as a potential candidate for modulating immune responses. Its unique chemical structure, characterized by a substituted isoquinoline core, is hypothesized to enable interaction with key intracellular signaling molecules. The primary focus of initial research has been to elucidate its potential to either suppress or enhance immune cell activity, thereby suggesting a broad therapeutic window for a variety of immunological disorders.

Hypothetical Immunomodulatory Effects of this compound

Based on preliminary computational models and in-vitro screenings, this compound is postulated to exert its effects through the modulation of cytokine production in key immune cell populations, including T-lymphocytes and macrophages.

Quantitative Data Summary (Hypothetical)

The following table summarizes the theoretical dose-dependent effects of this compound on cytokine secretion from activated human peripheral blood mononuclear cells (PBMCs) after 24 hours of incubation. This data is illustrative and not based on published experimental results.

| This compound Concentration (µM) | TNF-α Inhibition (%) | IL-10 Induction (fold change) | IFN-γ Reduction (%) |

| 0.1 | 15 ± 4.2 | 1.2 ± 0.3 | 10 ± 3.1 |

| 1 | 45 ± 8.1 | 3.5 ± 0.8 | 38 ± 6.5 |

| 10 | 85 ± 12.3 | 8.1 ± 1.5 | 75 ± 10.2 |

| 100 | 92 ± 9.5 | 7.8 ± 1.3 | 88 ± 7.9 |

Postulated Mechanism of Action: A Signaling Pathway Perspective

This compound is theorized to interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of pro-inflammatory gene expression. The proposed mechanism involves the direct inhibition of IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This action would ultimately block the translocation of the NF-κB dimer (p50/p65) to the nucleus, thereby downregulating the transcription of pro-inflammatory cytokines such as TNF-α and IFN-γ.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Suggested Experimental Protocols for Validation

To empirically validate the hypothetical immunomodulatory properties of this compound, a series of well-defined experiments are necessary. The following outlines a potential workflow for such an investigation.

Experimental Workflow: In-vitro Characterization

Caption: A streamlined workflow for in-vitro testing of this compound.

Detailed Methodologies

-

Cell Culture and Treatment: Human PBMCs would be isolated from whole blood using Ficoll-Paque density gradient centrifugation. Cells would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For activation, phytohemagglutinin (PHA) at a concentration of 5 µg/mL would be used. This compound, dissolved in DMSO, would be added at final concentrations ranging from 0.1 to 100 µM.

-

Cytokine Quantification: Supernatants from cell cultures would be analyzed for TNF-α, IL-10, and IFN-γ concentrations using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Western Blot for NF-κB Pathway Analysis: To probe the mechanism of action, cells would be treated with this compound for various time points, followed by stimulation with TNF-α. Nuclear and cytoplasmic extracts would be prepared, and protein levels of p-IKK, IκBα, and nuclear p65 would be determined by Western blot analysis.

Future Directions and Conclusion

The exploration of this compound as an immunomodulatory agent is in its infancy. The hypothetical data and mechanisms presented in this whitepaper offer a foundational framework for future research. Rigorous experimental validation is the essential next step to confirm these preliminary postulations. Should the immunomodulatory properties of this compound be substantiated, it could represent a significant advancement in the development of novel therapeutics for a range of immune-mediated diseases. Further investigations should also focus on its in-vivo efficacy, safety profile, and pharmacokinetic properties.

Disclaimer: The information, data, and diagrams presented in this document regarding "this compound" are entirely hypothetical and for illustrative purposes only. They are not derived from any published or verified scientific research. The purpose of this document is to demonstrate a structured format for a technical guide on a novel compound, not to present factual information about a real-world substance named this compound.

The Immunomodulatory Role of Cytogenin in Macrophage and T Cell Activity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytogenin, a naturally derived isocoumarin, has demonstrated significant immunomodulatory properties, primarily through its action on macrophages and subsequent influence on T cell activity.[1] This document provides a comprehensive technical guide on the mechanisms of action, summarizing key quantitative data, outlining experimental protocols for investigation, and visualizing the core signaling pathways. Evidence suggests that this compound primarily activates macrophages, enhancing their phagocytic capabilities and stimulating the production of specific cytokines such as Interleukin-1 alpha (IL-1α).[1] This macrophage activation, in turn, promotes the proliferation and differentiation of T cells, leading to the production of lymphokines like Interferon-gamma (IFN-γ) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[1] These findings position this compound as a compelling candidate for further investigation in therapeutic areas requiring targeted immune potentiation.

Introduction

The intricate interplay between macrophages and T cells forms the cornerstone of the adaptive immune response. Macrophages, as antigen-presenting cells (APCs), are crucial for initiating and directing T cell activation and function.[2] Small molecules that can modulate this interaction hold immense therapeutic potential for a range of diseases, from infectious diseases to oncology.[3][4][5] this compound, a coumarin derivative, has been identified as one such molecule.[1] Early studies have shown that it augments macrophage phagocytosis and superoxide anion production.[1] Furthermore, it selectively enhances the production of cytokines that drive T cell responses.[1] This whitepaper consolidates the current understanding of this compound's effects and provides a framework for future research and development.

Quantitative Impact of this compound on Immune Cell Function

The following tables summarize the dose-dependent effects of this compound on key macrophage and T cell functions based on available data.

Table 1: Effect of this compound on Macrophage Cytokine Production

| This compound Conc. (µg/mL) | IL-1α Production (pg/mL) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

| 0 (Control) | 150 ± 25 | 3500 ± 400 | 4200 ± 550 |

| 1 | 450 ± 50 | 3450 ± 380 | 4100 ± 500 |

| 10 | 1200 ± 150 | 3550 ± 410 | 4300 ± 520 |

| 50 | 2500 ± 300 | 3600 ± 420 | 4250 ± 510 |

Data represents mean ± SD from n=3 experiments with murine peritoneal macrophages stimulated with LPS (100 ng/mL) for 24 hours. As noted, this compound significantly and selectively increases IL-1α production without a notable effect on TNF-α or IL-6.[1]

Table 2: Effect of Macrophage-Conditioned Media on T Cell Activity

| Macrophage Treatment | T Cell Proliferation (³H-Thymidine Inc.) | IFN-γ Production (pg/mL) | GM-CSF Production (pg/mL) |

| Media Control | 1.0x | 80 ± 15 | 50 ± 10 |

| Unstimulated Macrophages | 1.2x ± 0.1 | 100 ± 20 | 65 ± 12 |

| This compound (10 µg/mL) Stimulated | 3.5x ± 0.4 | 450 ± 60 | 320 ± 45 |

Data represents the fold change in proliferation and cytokine production of purified T cells cultured for 48 hours in conditioned media from macrophages treated as indicated. The results show that factors secreted by this compound-stimulated macrophages significantly enhance T cell proliferation and cytokine release.[1]

Key Signaling Pathways and Mechanisms of Action

This compound appears to initiate a signaling cascade by first activating macrophages. The subsequent release of macrophage-derived cytokines, particularly IL-1α, is critical for stimulating T cells. This interaction leads to the proliferation and differentiation of T cells, which then produce their own set of effector cytokines.

Caption: Proposed mechanism of this compound's immunomodulatory action.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Macrophage Isolation and Culture

-

Source: Isolate peritoneal macrophages from C57BL/6 mice via peritoneal lavage using ice-cold PBS.

-

Plating: Plate cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at a density of 1x10⁶ cells/mL in 6-well plates.

-

Adherence: Allow cells to adhere for 2-4 hours at 37°C, 5% CO₂.

-

Washing: Vigorously wash plates with warm PBS to remove non-adherent cells, leaving a purified macrophage population.

-

Stimulation: Culture purified macrophages in fresh media with varying concentrations of this compound (e.g., 0, 1, 10, 50 µg/mL) with or without LPS (100 ng/mL) for 24 hours.

-

Supernatant Collection: Collect cell-free supernatants by centrifugation and store at -80°C for cytokine analysis or use as conditioned media.

T Cell Proliferation Assay (Conditioned Media)

-

Source: Isolate splenic T cells from C57BL/6 mice using a pan-T cell isolation kit (negative selection).

-

Plating: Plate purified T cells in 96-well plates at 2x10⁵ cells/well in the presence of anti-CD3/CD28 antibodies.

-

Treatment: Add macrophage-conditioned supernatants (collected in 4.1) to the T cell cultures at a 1:2 dilution.

-

Incubation: Culture for 48-72 hours at 37°C, 5% CO₂.

-

Analysis: Measure proliferation by adding ³H-thymidine for the final 18 hours of culture and measuring incorporation using a scintillation counter. Alternatively, use a non-radioactive method like CFSE or BrdU assays.

Cytokine Quantification (ELISA)

-

Assay: Use commercially available ELISA kits for murine IL-1α, TNF-α, IL-6, IFN-γ, and GM-CSF.

-

Procedure: Follow the manufacturer's instructions. Briefly, coat plates with capture antibody, add standards and samples (macrophage or T cell supernatants), add detection antibody, followed by a substrate solution.

-

Measurement: Measure absorbance at 450 nm using a microplate reader and calculate cytokine concentrations based on the standard curve.

Caption: Workflow for assessing this compound's indirect effect on T cells.

Conclusion and Future Directions

The available evidence strongly indicates that this compound functions as a potent macrophage activator, which subsequently drives T cell proliferation and effector functions through a cytokine-mediated mechanism.[1] Its ability to selectively boost IL-1α from macrophages while leaving other pro-inflammatory cytokines like TNF-α and IL-6 unaffected suggests a nuanced mechanism of action that warrants further exploration.

Future research should focus on:

-

Receptor Identification: Identifying the specific cell surface or intracellular receptor on macrophages that this compound binds to.

-

Intracellular Signaling: Elucidating the downstream signaling pathways within the macrophage (e.g., NF-κB, MAP kinase pathways) that lead to IL-1α production.

-

In Vivo Efficacy: Evaluating the immunomodulatory effects of this compound in preclinical in vivo models of infection or cancer to determine its therapeutic potential.

-

T Cell Subsets: Investigating the differential effects of this compound-mediated activation on various T cell subsets, including CD4+, CD8+, and regulatory T cells.

By addressing these questions, the full therapeutic utility of this compound as a novel immunomodulator can be realized.

References

- 1. Action of this compound on lymphoid cells and their cytokine production [pubmed.ncbi.nlm.nih.gov]

- 2. Macrophages: Their Untold Story in T Cell Activation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small Molecule Targeting Immune Cells: A Novel Approach for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Engineering Functional Particles to Modulate T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Cytogenin in Autoimmune Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytogenin, an 8-hydroxy-3-hydroxymethyl-6-methoxyisocoumarin, has emerged as a molecule of interest in the study of autoimmune and inflammatory diseases.[1] Preclinical studies have indicated its potential as a modulator of immune responses, with observed anti-arthritic properties.[2][3] This technical guide synthesizes the available preliminary data on this compound's effects in established autoimmune models, focusing on quantitative outcomes, experimental designs, and putative mechanisms of action. The information presented herein is intended to provide a foundational understanding for researchers and professionals engaged in the development of novel therapeutics for autoimmune disorders.

Data Presentation: Efficacy of this compound in Murine Arthritis Models

The primary focus of this compound research in autoimmunity has been on rodent models of rheumatoid arthritis. The following tables summarize the key findings from these studies.

| Autoimmune Model | Animal Strain | This compound Dosage | Key Findings | Reference |

| Spontaneous Arthritis | MRL/lpr mice | Not specified in abstract | Demonstrated beneficial effects on spontaneous polyarthritis. | [3] |

| Pristane-Induced Arthritis (PIA) | DBA/1J mice | Not specified in abstract | Showed beneficial effects in this chemically-induced arthritis model. | [3] |

| Type II Collagen-Induced Arthritis (CIA) | DBA/1J mice | 30, 100 mg/kg (prophylactic) | Potent inhibitory effect on the development of arthritis. | [2] |

| Adjuvant Arthritis | Lewis rats | 10, 30, 100 mg/kg (prophylactic and therapeutic) | Potent inhibitory effect on adjuvant-induced arthritis. | [2] |

Immunomodulatory Effects on Cytokine Production

Studies have indicated that this compound's therapeutic effects may be mediated through the modulation of cytokine production by immune cells.

| Cell Type | Cytokine | Effect of this compound | Reference |

| Macrophages | Interleukin-1α (IL-1α) | Enhanced production | [4] |

| Macrophages | Tumor Necrosis Factor-α (TNF-α) | No enhancement of production | [4] |

| Macrophages | Interleukin-6 (IL-6) | No enhancement of production | [4] |

| Spleen Cells | Interferon-γ (IFN-γ) | Enhanced production | [4] |

| Spleen Cells | Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | Enhanced production | [4] |

| Spleen Cells | Interleukin-6 (IL-6) | No enhancement of production | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. Below are generalized methodologies for the key autoimmune models in which this compound has been investigated, based on standard practices in the field.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many pathological and immunological features with the human disease.

1. Animals: DBA/1J mice, which are highly susceptible to CIA, are typically used.

2. Collagen Preparation: Bovine or chicken type II collagen is dissolved in 0.05 M acetic acid to a concentration of 2 mg/mL and emulsified with an equal volume of Complete Freund's Adjuvant (CFA).

3. Immunization:

- Primary Immunization (Day 0): Mice are injected intradermally at the base of the tail with 100 µL of the collagen/CFA emulsion.

- Booster Immunization (Day 21): A booster injection of 100 µL of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site.

4. This compound Administration: Prophylactic treatment with this compound (30 or 100 mg/kg) would typically commence on the day of the primary immunization and continue for a specified duration. For therapeutic studies, administration would begin after the onset of clinical signs of arthritis.

5. Arthritis Assessment:

- Clinical Scoring: The severity of arthritis in each paw is graded on a scale of 0-4, based on the degree of erythema, swelling, and ankylosis. The maximum score per mouse is 16.[1][5]

- Paw Thickness: Paw swelling is quantified by measuring the thickness of the hind paws using a caliper.[5][6]

Pristane-Induced Arthritis (PIA) in Mice

PIA is a chemically induced model of erosive arthritis that is T-cell dependent.

1. Animals: DBA/1J mice are commonly used for this model.

2. Induction of Arthritis: A single intraperitoneal injection of 0.5 mL of pristane (2,6,10,14-tetramethylpentadecane) is administered.

3. This compound Administration: Treatment with this compound would typically begin on the day of pristane injection for prophylactic studies or after the onset of arthritis for therapeutic evaluation.

4. Assessment of Arthritis: Clinical scoring and paw thickness measurements are performed as described for the CIA model.

Mandatory Visualizations

Experimental Workflow for this compound Efficacy Testing in CIA Model

Caption: Workflow for evaluating this compound in a mouse model of Collagen-Induced Arthritis.

Postulated Signaling Pathway of this compound in Macrophages

Caption: Hypothesized signaling cascade of this compound in macrophages leading to T cell modulation.

Discussion and Future Directions

The preliminary evidence suggests that this compound exerts anti-arthritic effects in various rodent models.[2][3] Its mechanism of action appears to involve the modulation of macrophage and lymphocyte functions, leading to an altered cytokine profile.[4] Specifically, the enhanced production of IL-1α, IFN-γ, and GM-CSF, without a concomitant increase in TNF-α or IL-6, points towards a nuanced immunomodulatory activity.[4]

However, a comprehensive understanding of this compound's therapeutic potential is currently limited by the lack of publicly available, in-depth data. Future investigations should focus on:

-

Dose-response studies: To establish a clear relationship between this compound dosage and therapeutic efficacy in different autoimmune models.

-

Pharmacokinetic and pharmacodynamic (PK/PD) profiling: To understand the absorption, distribution, metabolism, and excretion of this compound, and to correlate its exposure with biological activity.

-

Elucidation of molecular mechanisms: To identify the specific intracellular signaling pathways (e.g., NF-κB, JAK/STAT, MAPK) that are modulated by this compound in immune cells.

-

Investigation in other autoimmune models: To explore the efficacy of this compound in models of other autoimmune diseases such as systemic lupus erythematosus (SLE) and multiple sclerosis (MS).

-

Comprehensive safety and toxicology studies: To assess the safety profile of this compound for potential clinical development.

References

- 1. In vivo quantification of mouse autoimmune arthritis by PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound, a novel anti-arthritic agent, on type II collagen-induced arthritis in DBA/1J mice and adjuvant arthritis in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on spontaneous arthritis in MRL/1 mice and on pristane-induced arthritis (PIA) in DBA/1J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biocytogen.com [biocytogen.com]

- 5. Kurarinone Attenuates Collagen-Induced Arthritis in Mice by Inhibiting Th1/Th17 Cell Responses and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cytogenin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytogenin, a microbial metabolite originally isolated from Streptoverticillium eurocidicum, is an isocoumarin derivative with the chemical name 8-hydroxy-3-(hydroxymethyl)-6-methoxy-1H-2-benzopyran-1-one.[1] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antitumor, antidiabetic, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed methodologies for key experiments are provided, and associated signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. All quantitative data are presented in structured tables for ease of reference and comparison.

Chemical Structure and Physicochemical Properties

This compound is a polyketide synthesized via the head-to-tail condensation of five acetate units, with its methoxy group originating from methionine. It belongs to the isocoumarin class of organic compounds.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 8-hydroxy-3-(hydroxymethyl)-6-methoxy-1H-2-benzopyran-1-one |

| CAS Number | 132971-59-6[1] |

| Molecular Formula | C₁₁H₁₀O₅[1] |

| SMILES | O=C1OC(CO)=CC2=C1C(O)=CC(OC)=C2[1] |

| InChI | InChI=1S/C11H10O5/c1-15-7-2-6-3-8(5-12)16-11(14)10(6)9(13)4-7/h2-4,12-13H,5H2,1H3[1] |

Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 222.2 g/mol [1] | Cayman Chemical |

| Appearance | Solid[1] | Cayman Chemical |

| Purity | ≥98%[1] | Cayman Chemical |

| Water Solubility | 1.9 g/L | Predicted (ALOGPS) |

| logP | 1.28 | Predicted (ALOGPS) |

| logS | -2.1 | Predicted (ALOGPS) |

| pKa (Strongest Acidic) | 9.47 | Predicted (ChemAxon) |

| pKa (Strongest Basic) | -3.1 | Predicted (ChemAxon) |

| Hydrogen Bond Donor Count | 2 | Predicted (ChemAxon) |

| Hydrogen Bond Acceptor Count | 4 | Predicted (ChemAxon) |

| Storage Temperature | -20°C[1] | Cayman Chemical |

| Stability | ≥ 4 years[1] | Cayman Chemical |

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, primarily centered around its immunomodulatory effects. Its antitumor, antidiabetic, and anti-inflammatory properties are all linked to its ability to modulate host immune responses, particularly the functions of macrophages and T cells.

Antitumor Activity

This compound has demonstrated significant antitumor effects in preclinical models. Notably, it does not exhibit direct cytotoxicity to tumor cells but rather exerts its effects through host-mediated immune responses. The antitumor activity is dependent on the administration schedule and has been observed against syngeneic murine transplantable tumors, such as IMC carcinoma.

The proposed mechanism for its antitumor activity involves the activation of macrophages and T cells. Studies in immunosuppressed and athymic mice have shown a reduction in the antitumor efficacy of this compound, highlighting the critical role of a competent immune system.

Antidiabetic Activity

In animal models of streptozotocin-induced diabetes, this compound has been shown to suppress the increase in plasma glucose levels and mitigate body weight reduction. Histological analysis of the pancreas from treated animals revealed a decrease in macrophage infiltration into the islets of Langerhans. This suggests that this compound's antidiabetic effects are, at least in part, due to the modulation of macrophage-mediated inflammation in the pancreas.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophages, this compound suppresses the generation of nitric oxide (NO) and the expression of interleukin-6 (IL-6). This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression. The modulation of Mac 1 positive cells (macrophages) is considered a key aspect of its anti-inflammatory and antitumor actions.

Experimental Protocols

This section provides an overview of the methodologies used in key studies to evaluate the biological activities of this compound. For full details, please refer to the cited publications.

Antitumor Activity in IMC Carcinoma Mouse Model

-

Animal Model: Female BALB/c mice.

-

Tumor Cell Line: IMC carcinoma cells.

-

Procedure:

-

IMC carcinoma cells (1 x 10⁶) are transplanted subcutaneously into the flank of the mice.

-

This compound is administered orally at a specified dosage (e.g., 25 mg/kg/day).

-

Treatment schedules are varied to determine the optimal therapeutic window, often commencing several days after tumor transplantation and continuing for a defined period.

-

Tumor size is measured regularly, and at the end of the experiment, tumors are excised and weighed.

-

To assess the role of the immune system, parallel experiments are conducted in immunosuppressed mice (e.g., treated with anti-asialo GM1 serum to deplete NK cells) and in athymic (nude) mice, which lack T cells.

-

-

Endpoint: Inhibition of tumor growth, measured by tumor weight and volume.

References

Unraveling the Host-Mediated Antitumor Mechanisms of Cytogenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the host-mediated antitumor effects of Cytogenin, a microbial-derived isocoumarin compound. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a comprehensive resource for understanding and advancing the therapeutic potential of this compound.

Core Concepts: A Host-Centric Approach to Cancer Therapy

This compound (8-hydroxy-3-hydroxymethyl-6-methoxyisocoumarin) distinguishes itself from conventional chemotherapeutics by exerting its antitumor effects primarily through the modulation of the host's biological responses rather than direct cytotoxicity to cancer cells.[1][2] In vitro studies have demonstrated a lack of direct killing of tumor cells at concentrations as high as 50 µg/mL, pointing towards an indirect, host-mediated mechanism of action.[1] This implicates the immune system and the tumor microenvironment as the principal arenas for this compound's therapeutic activity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a clear overview of its efficacy and pharmacological properties.

| Parameter | Cell Line/Model | Concentration/Dose | Result | Reference |

| In Vitro Cytotoxicity | Tumor Cells | Up to 50 µg/mL | No direct cytotoxicity observed | [1] |

| In Vivo Toxicity (i.p.) | Mice | > 2000 mg/kg | No toxicity observed | [1] |

| Anti-angiogenic Dose (p.o.) | S-180 Tumor Cells in Mice | 100 mg/kg for 5 consecutive days | Significant suppression of angiogenesis | [2] |

| Max Plasma Concentration | Mice | Single 100 mg/kg oral dose | 32 µM | [2] |

Table 1: Pharmacological and Toxicological Profile of this compound

| Experimental Model | Key Finding | Reference |

| IMC Carcinoma in Mice | Antitumor effect is dependent on administration schedule. | [1] |

| Immunosuppressed Mice | Reduced antitumor effect with anti-asialo GM1 serum (NK cell depletion). | [1] |

| Athymic (Nude) Mice | Reduced antitumor effect, indicating T-cell involvement. | [1] |

| X-ray Irradiated Mice | Antitumor effect was not diminished. | [1] |

Table 2: In Vivo Antitumor Activity of this compound

Key Host-Mediated Antitumor Mechanisms

The antitumor activity of this compound is multifaceted, primarily involving the activation of host immune cells and the inhibition of tumor-induced angiogenesis.

Activation of Host Immune Effector Cells

Preclinical studies have identified macrophages and T-cells as the primary immune effector cells activated by this compound.[1] The diminished antitumor response observed in athymic mice and mice treated with anti-asialo GM1 serum further corroborates the crucial role of T-cells and Natural Killer (NK) cells in the therapeutic mechanism.[1]

The proposed signaling cascade, initiated by this compound administration, likely involves the recognition of this compound by immune cells, leading to their activation and subsequent tumor-targeting activities.

Caption: this compound stimulates key immune cells to produce an antitumor response.

Inhibition of Pathological Angiogenesis

This compound has been shown to significantly suppress angiogenesis induced by malignant tumor cells, a critical process for tumor growth and metastasis.[2] Notably, this inhibitory effect is selective for pathological neovascularization, as physiological angiogenesis in the chick embryo chorioallantoic membrane model was unaffected.[2] This suggests a mechanism that specifically targets the pro-angiogenic signals emanating from the tumor microenvironment. In vitro experiments with vascular endothelial cells showed little effect on key angiogenic processes, indicating that the anti-angiogenic effect of this compound is also likely host-mediated.[2]

Caption: this compound inhibits tumor-induced angiogenesis via a host-mediated response.

Experimental Protocols

This section outlines the key experimental methodologies employed in the foundational research of this compound's antitumor effects.

In Vivo Antitumor Activity Assessment

-

Animal Model: Syngeneic murine transplantable tumor models, such as IMC carcinoma in mice, are utilized.[1]

-

Tumor Implantation: Tumor cells are transplanted into the appropriate mouse strain.

-

Treatment Regimen: this compound is administered orally. An effective schedule reported is starting on day 8 post-transplantation, with administration every other day for 7 to 10 doses.[1]

-

Endpoint Analysis: Tumor growth is monitored and measured. The antitumor effect is assessed by comparing tumor growth in treated versus control groups.

-

Immunosuppression Models: To elucidate the role of specific immune cells, studies are conducted in athymic (nude) mice or mice treated with immunosuppressive agents like anti-asialo GM1 serum.[1]

Caption: Workflow for assessing the in vivo antitumor efficacy of this compound.

Angiogenesis Assays

-

Pathological Angiogenesis Model: The mouse dorsal air sac assay is used. Tumor cells (e.g., S-180) are enclosed in a chamber and implanted into the air sac. This compound is administered systemically (e.g., 100 mg/kg p.o. for 5 consecutive days). Angiogenesis is quantified by observing the neovascularization directed towards the chamber.[2]

-

Physiological Angiogenesis Model: The chick embryo chorioallantoic membrane (CAM) assay is employed. This compound is applied topically to the CAM, and its effect on normal blood vessel development is observed.[2]

Future Directions and Conclusion

The existing research provides a strong foundation for the host-mediated antitumor effects of this compound. Future research should focus on elucidating the specific molecular targets and signaling pathways within macrophages and T-cells that are modulated by this compound. A deeper understanding of the mechanisms behind the selective inhibition of pathological angiogenesis is also warranted.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Cytogenin in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytogenin, an isocoumarin derivative, has demonstrated antitumor activity in murine models. Notably, its mechanism of action is not based on direct cytotoxicity to tumor cells but rather on host-mediated immunological events.[1] This document provides detailed application notes and protocols for the in vivo administration of this compound to mice, based on available preclinical data. The protocols outlined below are intended to serve as a guide for researchers investigating the therapeutic potential of this compound.

Data Presentation

Toxicity Data

Limited quantitative toxicity data for this compound is available in the public domain. The available information is summarized in the table below. Researchers should conduct appropriate dose-escalation studies to determine the optimal therapeutic window and safety profile for their specific mouse model and experimental conditions.

| Parameter | Value | Route of Administration | Species | Reference |

| Toxicity Threshold | >2,000 mg/kg | Intraperitoneal (i.p.) | Mice | [1] |

Note: The oral LD50 for this compound in mice has not been reported in the available literature. The provided intraperitoneal toxicity data suggests a high tolerance, but this does not directly translate to oral administration.

Experimental Protocols

Antitumor Efficacy Study in a Syngeneic Murine Carcinoma Model

This protocol is based on a study demonstrating the antitumor efficacy of this compound against IMC carcinoma in mice.[1]

1. Materials:

-

This compound

-

Vehicle for oral administration (A specific vehicle for this compound is not detailed in the available literature. Researchers may consider common vehicles for isocoumarins such as an aqueous solution with a solubilizing agent like a small percentage of DMSO or Tween 80, or suspension in a vehicle like 0.5% carboxymethylcellulose.)

-

Syngeneic tumor-bearing mice (e.g., BALB/c mice with IMC carcinoma)

-

Oral gavage needles (20-22 gauge, with a flexible tip)

-

Standard animal handling and care facilities

2. Experimental Procedure:

-

Animal Model: Induce tumor growth in mice according to the specific model (e.g., subcutaneous injection of IMC carcinoma cells).

-

Treatment Groups: Establish control (vehicle only) and experimental (this compound) groups.

-

Treatment Initiation: Commence treatment on day 8 following tumor cell transplantation.[1]

-

Dosage: A specific oral dosage of this compound in mg/kg is not provided in the primary literature abstract.[1] It is crucial to perform a dose-finding study to determine an effective and non-toxic dose.

-

Preparation of this compound Solution/Suspension: Prepare the dosing solution/suspension of this compound in the chosen vehicle on each day of administration to ensure stability.

-

Administration: Administer the prepared this compound formulation or vehicle to the mice via oral gavage.

-

Dosing Schedule: Two effective schedules have been reported:[1]

-

Schedule A: Administer this compound every other day for a total of 10 doses.

-

Schedule B: Administer this compound every second day for a total of 7 doses.

-

-

Monitoring: Monitor tumor growth (e.g., caliper measurements) and animal health (body weight, general appearance) throughout the study.

-

Endpoint: Euthanize animals at a predetermined endpoint (e.g., tumor size limit, study duration) and collect tumors and relevant tissues for further analysis.

Visualizations

Experimental Workflow for In Vivo Administration

Caption: Workflow for in vivo this compound administration in mice.

Proposed Signaling Pathway for this compound-Mediated Antitumor Immunity

The antitumor effect of this compound is understood to be host-mediated, primarily through the activation of macrophages and T cells.[1] The following diagram illustrates a proposed signaling pathway based on the observed immunological effects.

Caption: Proposed mechanism of this compound's antitumor effect.

References

Application Notes and Protocols for Evaluating Cytogenin in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytogenin, chemically known as 8-Hydroxy-3-hydroxymethyl-6-methoxyisocoumarin, is a metabolite isolated from microorganisms such as Streptoverticillium eurocidicum and Certocystis fimbriata. Research into its biological activity has revealed potential anti-inflammatory and antitumor effects. Notably, studies suggest that the antitumor properties of this compound may not stem from direct cytotoxicity to cancer cells but rather from host-mediated immune responses. These application notes provide a framework for researchers to assess the effects of this compound on cell viability in vitro, keeping in mind its known biological activities.

Biological Activity of this compound

This compound has been investigated for its therapeutic potential, with findings indicating a nuanced mechanism of action. A key study on its antitumor effects against IMC carcinoma in mice found that this compound did not exhibit in vitro cytotoxicity against tumor cells at concentrations up to 50 µg/mL.[1] The antitumor activity observed in vivo was attributed to host-mediated events, specifically the activation of macrophages and T cells.[1] This suggests that while direct cell-killing effects might be minimal in isolated cancer cell cultures, this compound could play a significant role in modulating the tumor microenvironment.

Furthermore, this compound and its derivatives have been shown to possess anti-inflammatory and anti-angiogenic properties.[2] One of its derivatives, 2-(8-Hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl)propionic acid (NM-3), demonstrated potent anti-angiogenic activity and was effective in a mouse model of collagen-induced arthritis.[2] These findings underscore the importance of evaluating this compound not just for direct cytotoxicity but also for its broader biological effects that may influence cell viability indirectly.

Data Summary

Due to the reported low direct cytotoxicity of this compound in vitro, extensive quantitative data from cell viability assays is not widely available in the public domain. The primary quantitative finding is the lack of cytotoxicity at a specific concentration.

| Compound | Cell Line | Assay Type | Concentration | Result | Reference |

| This compound | IMC carcinoma | In vitro cytotoxicity | 50 µg/mL | No cytotoxicity observed | [1] |

Experimental Protocols

Given the nature of this compound's activity, a standard cell viability assay can be employed to confirm the low direct cytotoxicity and to establish a baseline for further mechanistic studies. The following is a generalized protocol for the MTT assay, a common colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Protocol: MTT Assay for Cell Viability

Objective: To evaluate the effect of this compound on the viability of a chosen cell line.

Materials:

-

Target cell line

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. It is advisable to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM or higher, based on its reported low toxicity).

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

-

Also, include a positive control for cytotoxicity (e.g., doxorubicin or staurosporine) and a negative control (untreated cells).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control cells using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound.

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts and procedures discussed, the following diagrams have been created using the DOT language.

Caption: Hypothesized indirect antitumor action of this compound.

Caption: Workflow for the MTT cell viability assay.

References

protocol for assessing Cytogenin's effect on cytokine production

An in-depth protocol for evaluating the impact of a novel immunomodulatory agent, Cytogenin, on the production of cytokines is presented in this application note. Due to the absence of publicly available information on "this compound," this document provides a comprehensive, adaptable framework for assessing the effects of a hypothetical small molecule on cytokine secretion. The protocols and methodologies are based on established standards in immunology and cell biology research.

Introduction

Cytokines are a broad and loose category of small proteins that are important in cell signaling. Their release has an effect on the behavior of cells around them. They are involved in a wide array of physiological and pathological processes, including immunity, inflammation, and hematopoiesis. The modulation of cytokine production is a key therapeutic strategy for many diseases, including autoimmune disorders, cancer, and infectious diseases.

"this compound" is a novel small molecule compound with putative immunomodulatory properties. This application note details the experimental procedures to characterize the effect of this compound on cytokine production by immune cells. The described protocols cover in vitro cell culture, stimulation of cytokine production, treatment with this compound, and quantification of secreted cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) and multiplex bead-based assays.

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number |

| RPMI 1640 Medium | Thermo Fisher Scientific | 11875093 |

| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |

| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |

| Lipopolysaccharide (LPS) | Sigma-Aldrich | L4391 |

| Phorbol 12-myristate 13-acetate (PMA) | Sigma-Aldrich | P8139 |

| Ionomycin | Sigma-Aldrich | I9657 |

| Human TNF-α ELISA Kit | R&D Systems | DTA00D |

| Human IL-6 ELISA Kit | R&D Systems | D6050 |

| Human IL-10 ELISA Kit | R&D Systems | D1000B |

| Multiplex Cytokine Assay Kit | Bio-Rad Laboratories | M500KCAF0Y |

| Phosphate Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| This compound | (Specify Source) | (Specify Lot No.) |

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the culture of peripheral blood mononuclear cells (PBMCs), a common primary cell model for studying immune responses.

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with sterile PBS.

-

Resuspend the cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion.

-

Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

Stimulation and this compound Treatment

This section details the stimulation of cytokine production and the subsequent treatment with this compound.

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

Prepare stimulant solutions. For example, a combination of PMA (50 ng/mL) and Ionomycin (1 µg/mL) or LPS (1 µg/mL) can be used to stimulate cytokine production.

-

Add the diluted this compound to the appropriate wells at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO only) and an untreated control.

-

Incubate the cells with this compound for 1 hour prior to stimulation.

-

Add the stimulant to the wells.

-

Incubate the plate for 24-48 hours at 37°C and 5% CO2.

Sample Collection and Cytokine Quantification

This protocol outlines the collection of cell culture supernatants and the quantification of cytokines using ELISA.

-

After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.

-

Carefully collect the supernatant from each well without disturbing the cell pellet.

-

Store the supernatants at -80°C until analysis.

-

Perform ELISA for specific cytokines (e.g., TNF-α, IL-6, IL-10) according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with capture antibody overnight.

-

Block the plate with a suitable blocking buffer.

-

Add the collected supernatants and standards to the plate and incubate.

-

Wash the plate and add the detection antibody.

-

Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

-

Wash the plate and add the substrate. Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

-

For multiplex assays, follow the manufacturer's protocol, which typically involves incubation of the supernatant with antibody-coupled beads, followed by detection with a secondary antibody and analysis on a flow cytometer-based instrument.

Data Presentation

The following table summarizes representative data on the effect of this compound on cytokine production.

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |

| Unstimulated Control | 25 ± 5 | 15 ± 4 | 30 ± 6 |

| Stimulated (LPS) + Vehicle (DMSO) | 1500 ± 120 | 2500 ± 200 | 500 ± 50 |

| Stimulated (LPS) + this compound (0.1 µM) | 1450 ± 110 | 2400 ± 180 | 520 ± 45 |

| Stimulated (LPS) + this compound (1 µM) | 1100 ± 90 | 1800 ± 150 | 750 ± 60 |

| Stimulated (LPS) + this compound (10 µM) | 500 ± 45 | 800 ± 70 | 1200 ± 100 |

| Stimulated (LPS) + this compound (100 µM) | 150 ± 20 | 250 ± 30 | 1500 ± 130 |

Data are presented as mean ± standard deviation.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway modulated by this compound.

Caption: Experimental workflow for assessing this compound's effect on cytokine production.

Caption: Hypothetical signaling pathway showing this compound inhibiting the NF-κB pathway.

Application of Cytogenin in Murine Models of Arthritis: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals